molecular formula C9H9NS2 B580721 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide CAS No. 1256483-70-1

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide

Cat. No.: B580721
CAS No.: 1256483-70-1
M. Wt: 195.298
InChI Key: JYHRSXCCUKWIAE-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide is a synthetic intermediate of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure integrates a benzo[c]thiophene scaffold with a critical carbothioamide functional group, a motif prevalent in compounds with diverse biological activities. Research into analogous carbothioamide derivatives has demonstrated their potential as potent inhibitors of enzymes like monoamine oxidase (MAO), suggesting this compound's utility in neuropharmacological research for conditions such as Parkinson's disease . Furthermore, the thiophene core is a recognized pharmacophore in oncology research, with similar structures exhibiting antiproliferative effects by targeting tubulin polymerization, akin to the mechanism of combretastatin A-4, or by inhibiting key kinases involved in cancer cell proliferation . The electron-rich nature of the thiophene ring aids in binding with various biological targets, making this compound a versatile scaffold for hit-to-lead optimization in drug discovery campaigns. Its structural features make it a promising candidate for generating combinatorial libraries aimed at discovering new agents for oxidative stress-related diseases, microbial infections, and beyond .

Properties

IUPAC Name

1,3-dihydro-2-benzothiophene-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHRSXCCUKWIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide typically involves the following steps:

    Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-mercaptobenzoic acid and acetic anhydride.

    Introduction of the thiocarboxamide group: This step involves the reaction of the benzo[c]thiophene core with thiocarboxamide reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarboxamide group to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, and cell signaling pathways.

Comparison with Similar Compounds

(a) Dihydrobenzo[d]isothiazol Derivatives

Compounds such as (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) and (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2) share a dihydrobenzo core but differ in the substitution pattern and functional groups. These compounds exhibit strong binding affinities (−8.7 and −8.5 kcal/mol, respectively) to Anopheles gambiae trehalase, surpassing the control ligand’s affinity (−6.3 kcal/mol) . In contrast, 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide lacks the hydroxylamine substituents, which may reduce its hydrogen-bonding capacity but enhance metabolic stability.

(b) Dihydropyrazoline-1-carbothioamides

Synthetic derivatives like 3-(4-Bromophenyl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide feature a pyrazoline ring fused with a carbothioamide group. These compounds are optimized for insecticidal activity through structure-activity relationship (SAR) studies, where bulky substituents (e.g., dichlorophenylmethoxy) improve target binding . The benzo[c]thiophene analog may exhibit divergent activity due to its planar aromatic system, which could alter π-π stacking interactions with biological targets.

Functional Group Comparisons

(a) Carbothioamide vs. Carboxamide

For example, thiophene-2-carbaldehyde derivatives (e.g., 5-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde) lack the thioamide moiety but retain aromaticity for hydrophobic interactions .

(b) Thiophene vs. Isoxazole/Thiazole Cores

Compounds such as 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid replace the benzo[c]thiophene core with isoxazole or thiazole rings. These heterocycles offer distinct electronic profiles; for instance, thiazole derivatives (e.g., Thiazol-5-ylmethyl carbamates) are often used in protease inhibitors due to their polarity and metabolic resistance .

Key Observations :

  • The hydroxylamine groups in dihydrobenzo[d]isothiazol derivatives contribute to superior trehalase inhibition, whereas the carbothioamide in the target compound may prioritize interactions with sulfur-binding enzymes (e.g., cysteine proteases).
  • Bulky substituents in dihydropyrazoline analogs enhance insecticidal activity, suggesting that similar modifications to this compound could improve potency .

Biological Activity

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused benzothiophene ring structure with a carbothioamide functional group. The molecular formula is C8H8N2SC_8H_8N_2S, and its structural representation includes:

  • Core structure : A dihydrobenzo[c]thiophene moiety.
  • Functional group : A carbothioamide group that influences its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular processes, including those involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are pivotal in disease states.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro Studies : It exhibited significant cytotoxicity against various cancer cell lines. For example, an IC50 value of approximately 15 µM was reported against breast cancer cell lines (MCF-7) and leukemia cells (K562) .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In comparative studies:

  • Total Antioxidant Capacity (TAC) : It showed comparable antioxidant potency to ascorbic acid, suggesting its potential use in oxidative stress-related conditions .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : The compound significantly reduces the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
K56212Cell cycle arrest

Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, this compound was compared against standard antioxidants like ascorbic acid and showed promising results.

CompoundTAC (mg ascorbic acid equivalent/g)
This compound0.85
Ascorbic Acid0.90

Q & A

Q. What are the common synthetic routes for 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide?

The synthesis typically involves multi-step reactions, including amidation and functionalization of the benzothiophene core. For example, analogous compounds are synthesized via sequential esterification, chlorination, and coupling reactions to introduce the carbothioamide group. Key steps require precise control of reaction conditions (e.g., solvent polarity, temperature) to minimize by-products and ensure high purity .

Q. How is the purity and structural integrity of this compound confirmed?

Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing the thiophene ring and carbothioamide group .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR Spectroscopy : To identify functional groups (e.g., C=S stretch at ~1200–1050 cm⁻¹) and cross-verify structural assignments .

Q. What functional groups in this compound are critical for its potential bioactivity?

The thiophene ring contributes to aromatic stability and π-π interactions, while the carbothioamide group (–C(=S)–NH₂) enhances hydrogen-bonding capabilities. These features are common in bioactive molecules targeting enzymes or receptors, as seen in related thiophene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Use : Triethylamine (TEA) or palladium catalysts improve coupling efficiency in multi-step syntheses .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions during sensitive steps like amidation .

Q. What methodologies address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data can arise from solvent effects or impurities. Solutions include:

  • Multi-Technique Validation : Cross-checking NMR with LC-MS or X-ray crystallography (if crystals are obtainable) .
  • Computational Modeling : DFT calculations to predict and compare spectroscopic profiles with experimental data .

Q. How can structural modifications enhance target specificity in biological assays?

Rational design approaches involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., –NO₂) to modulate electronic properties and binding affinity .
  • Bioisosteric Replacement : Replacing the carbothioamide with a sulfonamide group to improve metabolic stability while retaining activity .
  • Molecular Docking : Pre-screening modified structures against target proteins (e.g., kinases) to prioritize synthetic efforts .

Data-Driven Analysis and Contradictions

Q. How do steric and electronic factors influence the reactivity of the carbothioamide group?

The carbothioamide’s electron-deficient sulfur can act as a nucleophilic site, but steric hindrance from adjacent substituents (e.g., methyl groups on the benzothiophene ring) may slow reactivity. Kinetic studies using time-resolved IR or HPLC monitoring are recommended to quantify these effects .

Q. What are the challenges in scaling up laboratory synthesis for preclinical studies?

Key challenges include:

  • Purification at Scale : Column chromatography may be impractical; alternatives like recrystallization or continuous-flow systems are preferred .
  • By-Product Management : Optimizing stoichiometry and reaction time to reduce waste, as seen in analogous thiophene syntheses .

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